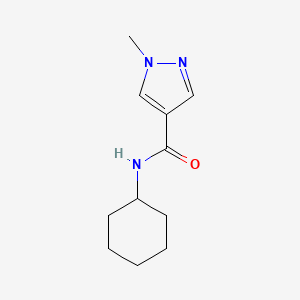
N-cyclohexyl-1-methylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-methylpyrazole-4-carboxamide, also known as CYCLOPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its biological activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-methylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects
N-cyclohexyl-1-methylpyrazole-4-carboxamide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activation of NF-kappaB signaling pathway. The compound has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclohexyl-1-methylpyrazole-4-carboxamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways involved in disease conditions. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-cyclohexyl-1-methylpyrazole-4-carboxamide. One of the potential areas of application is in the treatment of neurodegenerative disorders. The compound has been shown to exhibit neuroprotective effects in various in vitro and in vivo studies, and further research is needed to explore its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other related disorders.
Another potential area of application is in the treatment of cancer. N-cyclohexyl-1-methylpyrazole-4-carboxamide has been shown to exhibit anti-tumor and anti-angiogenic activities, and further research is needed to explore its potential use in the treatment of various types of cancer.
In conclusion, N-cyclohexyl-1-methylpyrazole-4-carboxamide is a promising compound with potential therapeutic applications in various disease conditions. Further research is needed to fully understand its mechanism of action and explore its potential use in the development of new therapeutics.
Synthesis Methods
The synthesis of N-cyclohexyl-1-methylpyrazole-4-carboxamide involves the reaction of cyclohexylamine with 4-methylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
N-cyclohexyl-1-methylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-cyclohexyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-8-9(7-12-14)11(15)13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALLPRJYBAPGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-methylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)



![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)


![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)